N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Description
N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key features include:
- Substituents: A 2-methyl group on the triazole ring, which may influence steric interactions and metabolic stability.
Properties
Molecular Formula |
C15H17N5O4 |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C15H17N5O4/c1-8-16-15-18-13(21)7-11(20(15)19-8)14(22)17-10-5-4-9(23-2)6-12(10)24-3/h4-6,11H,7H2,1-3H3,(H,17,22)(H,16,18,19,21) |
InChI Key |
TZYREIURYJBMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave conditions. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the microwave-mediated synthesis. This method is eco-friendly and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its potential as a ligand in coordination chemistry .
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways .
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly as anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Aromatic substituents : The position and number of methoxy groups on the phenyl ring (e.g., 2,4-dimethoxy vs. 3-methoxy) significantly alter steric and electronic properties. Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) enhance solubility but may reduce bioavailability .
- Heterocyclic modifications : Pyrazolo-pyrimidine hybrids (e.g., compound in ) exhibit distinct conformational flexibility compared to triazolopyrimidines, impacting target selectivity.
Target Compound vs. Analogues
Key Observations :
- Multicomponent reactions (e.g., Biginelli-like) are favored for triazolopyrimidines due to step economy and moderate yields .
- Solvent choice (e.g., DMF vs. ethanol) and temperature critically influence reaction efficiency and purity .
Inferences for Target Compound :
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